molecular formula C13H10N2O2 B2407474 2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 23474-66-0

2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B2407474
CAS No.: 23474-66-0
M. Wt: 226.235
InChI Key: RXLMVOAFOGXAGW-UHFFFAOYSA-N
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Description

2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the benzoxazepine family This compound is characterized by its unique structure, which includes an amino group and a benzoxazepine core

Mechanism of Action

Mode of Action

It’s known that similar compounds in the dibenzo[b,f][1,4]oxazepine class have diverse biological activities, suggesting that they may interact with multiple targets .

Pharmacokinetics

The compound’s molecular weight of 22623 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the reaction of 2-aminophenols with alkynones. This reaction is carried out in 1,4-dioxane at 100°C. The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired benzoxazepine derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzoxazepine compounds.

Scientific Research Applications

2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one stands out due to its specific amino group and benzoxazepine core, which confer unique chemical reactivity and biological properties

Properties

IUPAC Name

8-amino-5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLMVOAFOGXAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-nitro-10H-dibenzo[b,f][1,4]oxazepin-11-one (Example 3, 2.0 g, 7.8 mmol) and SnCl2 in 50 mL of denatured ethanol (85% ethanol, 15% wood alcohol) was stirred under reflux for 1 hr. The solvent was evaporated and the solid residue was washed with 200 mL of ethyl acetate. The ethyl acetate layer was washed with 1.0 N sodium hydroxide (2×100 mL)and water (2×100 mL), then dried over magnesium sulfate, filtered and evaporated to give an off white solid (yield 0.92 g, 52.3%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
52.3%

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